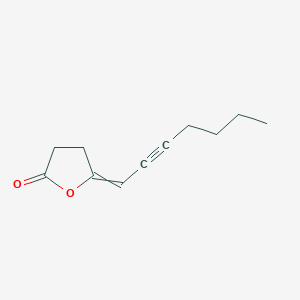
5-(Hept-2-YN-1-ylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hept-2-YN-1-ylidene)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-2-YN-1-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction. This method typically involves the reaction of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes or dihaloheteroarenes . The reaction conditions often include the use of palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Hept-2-YN-1-ylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolan-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-(Hept-2-YN-1-ylidene)oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(Hept-2-YN-1-ylidene)oxolan-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
2-Heptyn-1-ol: A related compound with similar reactivity but different structural features.
Oxolan-2-one: The parent compound of the oxolan-2-one ring system.
Uniqueness
5-(Hept-2-YN-1-ylidene)oxolan-2-one is unique due to its combination of an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Properties
CAS No. |
142337-66-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-hept-2-ynylideneoxolan-2-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h7H,2-4,8-9H2,1H3 |
InChI Key |
VMTKWEDSWHCGEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















